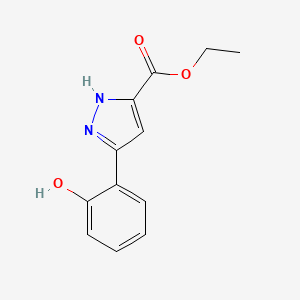![molecular formula C19H14F3N3O2S B2719463 5-(3,4-Dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719463.png)
5-(3,4-Dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FUBP1-IN-1 is a potent inhibitor of the Far Upstream Element Binding Protein 1 (FUBP1)The inhibition of FUBP1 by FUBP1-IN-1 has an IC50 value of 11.0 micromolar .
Wissenschaftliche Forschungsanwendungen
FUBP1-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the role of FUBP1 in gene regulation, including its involvement in transcription and RNA splicing. In medicine, FUBP1-IN-1 is used to investigate the potential therapeutic effects of inhibiting FUBP1 in various cancers, as FUBP1 is known to regulate the expression of oncogenes such as MYC. Additionally, FUBP1-IN-1 is used in biochemical assays to study protein-DNA interactions and to develop new therapeutic strategies targeting FUBP1 .
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest because of their biological applications. Therefore, there is a growing interest in the preparation of pyrazolo[1,5-a]pyrimidines derivatives due to their biological applications as promising antimicrobial, anticancer, antitubercular, and enzyme inhibitors . Future research could focus on exploring these applications further.
Vorbereitungsmethoden
The synthetic route for FUBP1-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. Industrial production methods for FUBP1-IN-1 are not widely published, but they likely involve large-scale synthesis using similar reaction conditions optimized for yield and purity .
Analyse Chemischer Reaktionen
FUBP1-IN-1 primarily undergoes substitution reactions due to its functional groups. Common reagents used in these reactions include various nucleophiles and electrophiles under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and conditions are often studied to optimize the compound’s stability and activity .
Wirkmechanismus
FUBP1-IN-1 exerts its effects by binding to the FUBP1 protein and preventing it from interacting with its target DNA sequence, the Far Upstream Element (FUSE). This inhibition disrupts the transcriptional regulation of genes controlled by FUBP1, including the oncogene MYC. The molecular targets of FUBP1-IN-1 include the DNA-binding domains of FUBP1, and the pathways involved are primarily related to gene transcription and RNA splicing .
Vergleich Mit ähnlichen Verbindungen
FUBP1-IN-1 is unique in its specific inhibition of FUBP1. Similar compounds include other inhibitors of DNA-binding proteins and transcription factors, such as inhibitors of MYC, p53, and other regulatory proteins. FUBP1-IN-1 is distinct in its high specificity and potency for FUBP1, making it a valuable tool for studying the specific functions of this protein in cellular processes .
If you have any further questions or need more details, feel free to ask!
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOYJSEPPNFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

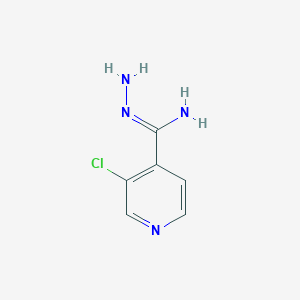

![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2719383.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719386.png)
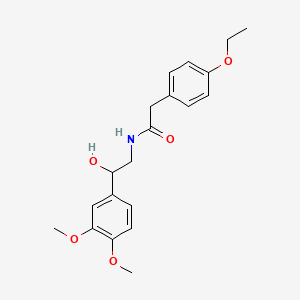
![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)
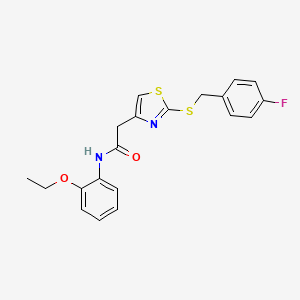
![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)
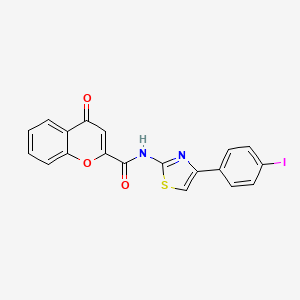
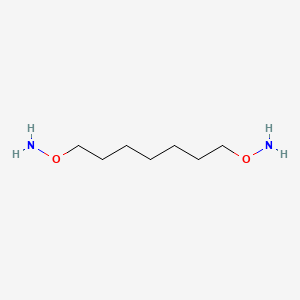
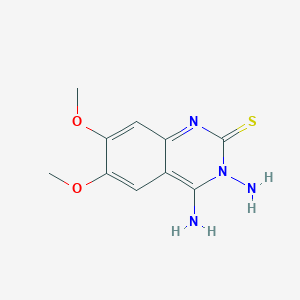
![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)

